molecular formula C25H31N5O3 B2804927 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 1396845-21-8

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2804927
CAS RN: 1396845-21-8
M. Wt: 449.555
InChI Key: DTBGRIQKSSGCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also features a phenylpiperazine moiety, which is often found in drug molecules due to its ability to bind with high affinity to multiple receptors .


Molecular Structure Analysis

The exact molecular structure of this compound would require experimental determination, such as X-ray crystallography, to confirm .

Scientific Research Applications

Synthesis and Imaging Applications

A study by Xiaohong Wang et al. (2018) describes the synthesis of a PET imaging agent for investigating neuroinflammation, highlighting the intricate synthetic routes required to prepare complex molecules for biomedical imaging applications. This process involves multiple steps, including N-[11C]methylation, showcasing the potential of such compounds in the field of diagnostic imaging and neuroinflammatory disease research (Wang et al., 2018).

Anticancer and Anti-inflammatory Activities

Research by A. Rahmouni et al. (2016) on novel pyrazolopyrimidines derivatives illustrates the anticancer and anti-5-lipoxygenase activities of these compounds, underscoring their potential in therapeutic applications against cancer and inflammation. This study emphasizes the importance of the pyrazole moiety, similar to the one present in the query compound, in mediating biological effects (Rahmouni et al., 2016).

Structural Analysis and Chemical Properties

The work by M. Prabhuswamy et al. (2016) on the synthesis, crystal structure, and Hirshfeld surface analysis of a pyrazole-1-carboxamide derivative showcases the importance of structural analysis in understanding the interactions and properties of these compounds. Such analyses can provide insights into the stability, reactivity, and potential binding mechanisms of the compound (Prabhuswamy et al., 2016).

Novel Synthetic Routes and Biological Evaluations

Additional research includes the development of novel synthetic routes for creating pyrazole derivatives and evaluating their biological activities. For example, studies have explored the synthesis of isoxazolines and isoxazoles from pyrazolodipyrimidinone derivatives, indicating the versatility and potential of these compounds in medicinal chemistry and drug development (Rahmouni et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the wide range of activities exhibited by similar compounds, it could potentially be explored for therapeutic applications .

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-28-23(18-22(27-28)21-17-20(32-2)9-10-24(21)33-3)25(31)26-11-12-29-13-15-30(16-14-29)19-7-5-4-6-8-19/h4-10,17-18H,11-16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBGRIQKSSGCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.